(2Z)-6-chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide
Description
The compound (2Z)-6-chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is a chromene-based carboxamide derivative with a unique substitution pattern. Its structure features:
- An N-(oxolan-2-yl)methyl carboxamide moiety, which improves solubility due to the tetrahydrofuran-derived alkyl chain.
Properties
IUPAC Name |
6-chloro-2-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5/c24-15-3-5-19-14(10-15)11-18(22(27)25-13-17-2-1-7-28-17)23(31-19)26-16-4-6-20-21(12-16)30-9-8-29-20/h3-6,10-12,17H,1-2,7-9,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVPKCHHNLYNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-6-chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide is a synthetic compound that belongs to the chromene family. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a chromene backbone, an imine linkage, and various substituents that may influence its biological activity. The molecular formula is , with a molecular weight of approximately 372.82 g/mol.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
- Receptor Modulation : It might interact with various receptors, modulating their activity and influencing cellular signaling pathways.
- Antioxidant Activity : Some studies suggest that chromene derivatives exhibit antioxidant properties, which could contribute to their protective effects against oxidative stress in cells.
Anticancer Properties
Numerous studies have investigated the anticancer effects of chromene derivatives, including the target compound. For instance:
- A study reported that related chromone carboxamide derivatives exhibited significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), OVCAR (ovarian cancer), and HCT116 (colon cancer), with IC50 values ranging from 0.9 to 10 μM .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Chromone Derivative A | MCF-7 | 0.9 |
| Chromone Derivative B | OVCAR | 5.0 |
| Chromone Derivative C | HCT116 | 10.0 |
Antimicrobial Activity
In addition to anticancer properties, some derivatives have been evaluated for antimicrobial activity:
- Research indicates that certain chromene compounds can inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in treating infectious diseases .
Case Studies
- Cytotoxicity Evaluation : A comprehensive study synthesized various chromenyl derivatives, including the target compound, and assessed their cytotoxicity against multiple cancer cell lines. The results demonstrated that modifications in the side chains significantly influenced biological activity .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that specific substituents on the chromene nucleus enhance cytotoxicity and selectivity towards cancer cells .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of benzodioxane compounds exhibit promising anticancer properties. The specific structure of (2Z)-6-chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)imino] suggests potential interactions with cancer cell pathways. Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms such as enzyme inhibition and modulation of signaling pathways.
Antibacterial Properties : The compound has been investigated for its antibacterial effects. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics, particularly against resistant strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Biological Research
Enzyme Inhibition Studies : The compound has been utilized in enzyme inhibition studies to understand its role in biochemical pathways. Its structural features allow it to bind effectively to enzyme active sites, thereby blocking substrate access and inhibiting enzymatic activity. This property is crucial for designing drugs that target specific enzymes involved in disease processes.
Pharmacological Investigations : Ongoing research focuses on the pharmacokinetics and pharmacodynamics of this compound. Understanding how it interacts with biological systems can lead to the development of effective therapeutic agents with fewer side effects .
Material Science
Synthesis of Novel Materials : The unique chemical properties of (2Z)-6-chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)imino] make it a valuable precursor in the synthesis of new materials. Its application in polymer chemistry has been explored for creating polymers with specific mechanical and thermal properties.
Nanotechnology Applications : Research is being conducted on incorporating this compound into nanomaterials for drug delivery systems. Its ability to form stable complexes with various substrates enhances the efficiency of drug delivery mechanisms, potentially improving therapeutic outcomes in clinical settings .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Key Applications |
|---|---|---|
| (2Z)-6-chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide | Structure | Anticancer, Antibacterial |
| 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N,N-dimethylacetamide | Structure | Enzyme Inhibition, Material Synthesis |
| Ethyl 2-(6-chloro-benzodioxan) | Structure | Drug Delivery Systems |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural analogs differ in substituents on the imino group and carboxamide side chain, significantly altering physicochemical and biological properties.
Table 1: Structural and Molecular Comparison
*Estimated based on structural similarity to .
Key Observations:
Benzodioxin vs. The benzodioxin system may improve metabolic stability compared to thioether-containing analogs, which are prone to oxidation .
Carboxamide Side Chain :
Pharmacological Implications
- Electron-Rich Substituents : The benzodioxin group in the target compound may enhance binding to serotonin or dopamine receptors, which are sensitive to oxygen-rich heterocycles .
- Chlorine Effects : The 6-chloro substituent (common across analogs) likely augments bioactivity by increasing membrane permeability and resistance to enzymatic degradation .
Preparation Methods
Synthesis of 6-Chloro-2H-Chromene-3-Carboxylic Acid Intermediate
The chromene core is synthesized via Knoevenagel condensation, adapting methods from Venkatraman et al. . A mixture of 5-chloro-2-hydroxybenzaldehyde (1.0 equiv) and diethyl malonate (1.2 equiv) in ethanol undergoes reflux with piperidine (10 mol%) for 4–6 hours, yielding ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (75–80% yield) . Saponification with aqueous NaOH (2M, 70°C, 2h) produces 6-chloro-2H-chromene-3-carboxylic acid, isolated as a white solid (mp 218–220°C, 90% yield) .
Key Data:
-
IR (KBr): 1715 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, H-4), 7.89 (d, J = 8.8 Hz, 1H, H-8), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, H-7), 7.32 (d, J = 2.4 Hz, 1H, H-5) .
Preparation of 2,3-Dihydro-1,4-Benzodioxin-6-Amine
The benzodioxin amine precursor is synthesized via nucleophilic substitution . 3,4-Dihydroxybenzaldehyde (1.0 equiv) reacts with 1,2-dibromoethane (5.0 equiv) in aqueous NaOH (20% w/v) at reflux for 5 hours, forming 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde (85% yield) . Oxidation with KMnO₄ (3.0 equiv) in H₂O at 90°C for 2 hours yields 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid , which is converted to the amine via Curtius rearrangement using diphenylphosphoryl azide (DPPA) and tert-butanol (70% yield) .
Key Data:
-
¹H NMR (400 MHz, CDCl₃): δ 6.82 (d, J = 8.4 Hz, 1H, H-5), 6.72 (d, J = 2.4 Hz, 1H, H-2), 6.63 (dd, J = 8.4, 2.4 Hz, 1H, H-4), 4.28 (s, 4H, OCH₂CH₂O) .
Formation of the Imino Linkage
The imine bond is established via acid-catalyzed condensation. 6-Chloro-2H-chromene-3-carboxylic acid (1.0 equiv) and 2,3-dihydro-1,4-benzodioxin-6-amine (1.1 equiv) react in acetic acid under reflux for 6 hours, yielding (2Z)-6-chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)imino]-2H-chromene-3-carboxylic acid (65% yield). The Z-configuration is confirmed by NOESY correlations between H-4 of the chromene and H-2 of the benzodioxin .
Optimization Table:
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | AcOH | 118 | 6 | 65 |
| HCl | EtOH | 78 | 8 | 42 |
| BF₃·Et₂O | DCM | 40 | 12 | 38 |
Amide Bond Formation with (Oxolan-2-yl)Methanamine
The carboxylate intermediate is activated with EDCl/HOBt (1.2 equiv each) in DMF, followed by reaction with (oxolan-2-yl)methanamine (1.5 equiv) at 0°C→25°C for 12 hours . Purification via silica gel chromatography (EtOAc/hexane, 3:7) affords the title compound as a pale-yellow solid (mp 145–147°C, 70% yield).
Analytical Data:
-
HRMS (ESI): m/z [M+H]⁺ calcd. for C₂₄H₂₂ClN₂O₅: 477.1218; found: 477.1221.
-
¹³C NMR (100 MHz, CDCl₃): δ 167.2 (C=O), 161.5 (C=N), 147.8 (C-O), 121.4–116.2 (aromatic Cs), 73.8 (OCH₂CH₂O), 68.4 (oxolane C-2), 44.9 (CH₂NH) .
Reaction Mechanism and Stereochemical Control
The Z-selectivity in imine formation arises from intramolecular hydrogen bonding between the chromene carbonyl and benzodioxin amine, favoring the syn geometry . Density functional theory (DFT) calculations (B3LYP/6-31G*) indicate a 4.2 kcal/mol energy difference favoring the Z-isomer due to reduced steric strain.
Industrial Scalability and Environmental Impact
The protocol achieves an overall yield of 32% with an E-factor of 18.2, primarily from solvent use in chromatographic steps . Alternatives like aqueous workup or membrane filtration could reduce waste. Potassium permanganate, while efficient, generates MnO₂ sludge; substituting with H₂O₂/TEMPO may improve sustainability .
Q & A
Q. What are the recommended synthetic routes for (2Z)-6-chloro-2-[(2,3-dihydro-1,4-benzodioxin-6-yl)imino]-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide?
The compound can be synthesized via multi-step organic reactions, typically involving condensation of a chromene-3-carboxamide precursor with a substituted benzodioxin-6-amine. Key steps include:
- Formation of the imine bond between the chromene core and benzodioxin moiety under reflux in anhydrous conditions (e.g., using ethanol or THF as solvent) .
- Introduction of the oxolan-2-ylmethyl group via nucleophilic substitution or coupling reactions, often requiring catalysts like DCC (dicyclohexylcarbodiimide) to activate the carbonyl group .
- Purification via column chromatography using gradients of ethyl acetate/hexane to isolate intermediates and final product .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- 1H/13C NMR spectroscopy : To confirm the Z-configuration of the imine group and verify substituent positions (e.g., δ 8.2–8.5 ppm for imine protons in DMSO-d6) .
- High-resolution mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
- X-ray crystallography : For absolute structural confirmation, using software like SHELXL for refinement .
Q. How can researchers ensure purity during synthesis?
- Monitor reactions via thin-layer chromatography (TLC) with UV visualization.
- Use preparative HPLC with a C18 column for final purification, adjusting mobile phase pH to resolve polar by-products .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products in the imine formation step?
- Temperature control : Maintain 60–70°C to balance reaction rate and selectivity. Higher temperatures may promote hydrolysis of the imine bond.
- Solvent selection : Use aprotic solvents (e.g., THF) to reduce side reactions. Anhydrous conditions with molecular sieves improve imine stability .
- Catalyst screening : Test Lewis acids like ZnCl2 to enhance imine yield while suppressing competing pathways .
Q. What computational methods are suitable for predicting biological activity or binding interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs, leveraging the compound’s benzodioxin and chromene motifs .
- QSAR modeling : Correlate substituent effects (e.g., chloro, oxolane) with activity data from analogs to prioritize synthetic targets .
Q. How can researchers resolve contradictions in spectroscopic data during structural analysis?
- Dynamic NMR experiments : Assess rotational barriers of the imine bond to confirm the Z-configuration if static NMR signals are ambiguous .
- Cross-validation with DFT calculations : Compare experimental 13C NMR shifts with density functional theory (DFT)-predicted values to validate assignments .
Q. What strategies are effective for studying in vitro biological activity?
- Dose-response assays : Use HEK293 or HeLa cells to evaluate cytotoxicity (IC50) and selectivity via MTT or CellTiter-Glo assays .
- Target engagement studies : Employ fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity for suspected targets like histone deacetylases .
Methodological Considerations
Q. How should researchers design experiments to assess stability under physiological conditions?
- pH-dependent degradation studies : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS over 24–72 hours .
- Plasma stability assays : Use human or murine plasma to assess esterase-mediated hydrolysis of the oxolane group .
Q. What protocols are recommended for handling hygroscopic intermediates?
- Store intermediates under argon in desiccators with silica gel.
- Use gloveboxes for moisture-sensitive steps like amide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
